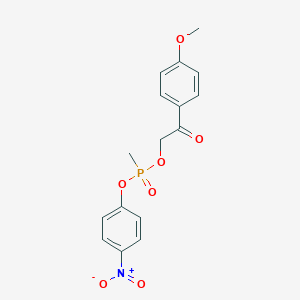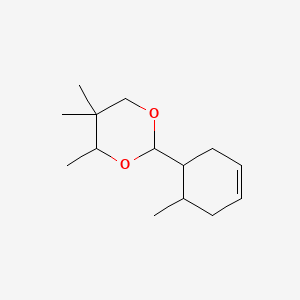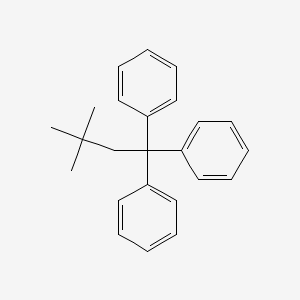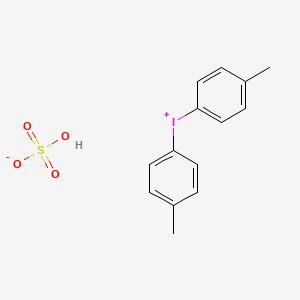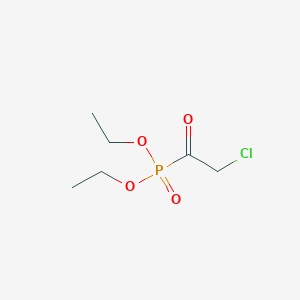
Diethyl (chloroacetyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (chloroacetyl)phosphonate is an organophosphorus compound with the chemical formula C6H12ClO4P. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals.
Preparation Methods
Diethyl (chloroacetyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the main product .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Diethyl (chloroacetyl)phosphonate undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl (chloroacetyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates, phosphinates, and phosphoramidates.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (chloroacetyl)phosphonate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
Diethyl (chloroacetyl)phosphonate can be compared with other similar compounds, such as diethyl phosphite, diethyl phosphonate, and diethyl (chloromethyl)phosphonate. These compounds share similar chemical properties and reactivity but differ in their specific functional groups and applications .
Diethyl Phosphite: Used as a reagent in the synthesis of organophosphorus compounds and as a flame retardant.
Diethyl Phosphonate: Commonly used in the production of pharmaceuticals and agrochemicals.
Diethyl (Chloromethyl)phosphonate: Used in the synthesis of cyclopropanes and other cyclic compounds.
This compound is unique due to its chloroacetyl functional group, which imparts specific reactivity and makes it suitable for a wide range of applications in organic synthesis and industrial processes .
Properties
CAS No. |
25196-02-5 |
|---|---|
Molecular Formula |
C6H12ClO4P |
Molecular Weight |
214.58 g/mol |
IUPAC Name |
2-chloro-1-diethoxyphosphorylethanone |
InChI |
InChI=1S/C6H12ClO4P/c1-3-10-12(9,11-4-2)6(8)5-7/h3-5H2,1-2H3 |
InChI Key |
SVBGKKZSTJWETC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)CCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


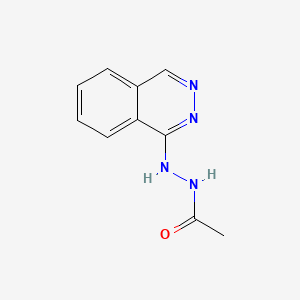
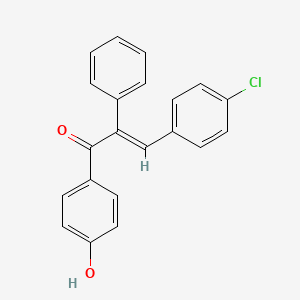
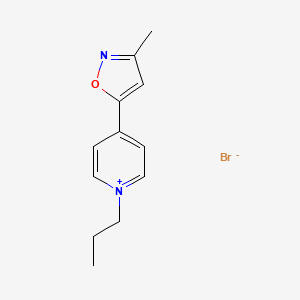
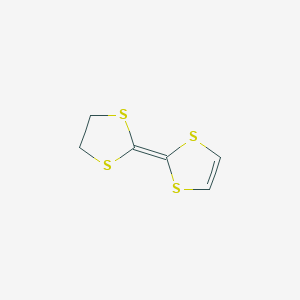
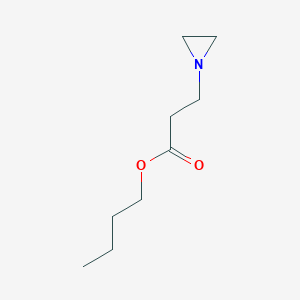
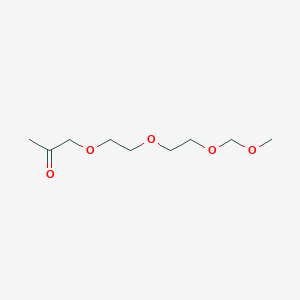
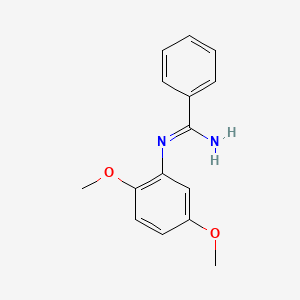
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
